dione

Antiviral SARS-CoV-2 Protease Inhibitor

The term 'dione' encompasses chemically distinct scaffolds with unique target engagement profiles. Substituting one dione for another is a critical procurement error. For SARS-CoV-2 Mpro inhibition, use pyrimidine-2,4-dione derivative 17 (IC50 21.1 nM, 9-fold superior to GC-376). For diabetic complications, select C-5-arylidene-thiazolidine-2,4-diones 9h/9a (IC50 0.98/1.05 µM; epalrestat 1.20 µM). For VEGFR-2 studies with minimal CYP3A4 inhibition, choose thiazolidine-2,4-dione derivatives 10, 11, or 18. Validate scaffold selection with provided quantitative evidence.

Molecular Formula C32H22Cl6N6O3
Molecular Weight 751.3 g/mol
Cat. No. B5604440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedione
Molecular FormulaC32H22Cl6N6O3
Molecular Weight751.3 g/mol
Structural Identifiers
SMILESC1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C32H22Cl6N6O3/c33-17-5-4-15(22(36)11-17)10-16-2-1-3-21-27(16)40-44(29(21)20-8-6-18(34)12-23(20)37)26(45)14-42-30-28(39-41-42)31(46)43(32(30)47)25-9-7-19(35)13-24(25)38/h4-13,21,28-30H,1-3,14H2/b16-10+
InChIKeyZMRWHIBHQGPKIU-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dione Compound Selection Guide: Understanding Core Scaffolds for Research and Procurement


The term 'dione' refers to a broad class of organic compounds containing two ketone functional groups, but it is not a single, unique molecule. Its utility in scientific research and industrial applications is entirely dependent on the specific core scaffold (e.g., thiazolidine-2,4-dione, pyrimidine-2,4-dione, isoindoline-1,3-dione) and the attached substituents. These scaffolds are privileged structures in medicinal chemistry due to their ability to engage with diverse biological targets, leading to applications in antiviral [1], anticancer [2], antidiabetic [3], and antimicrobial [4] research. This guide focuses on providing the specific, quantitative evidence necessary to differentiate between dione-containing compounds for procurement decisions.

Why You Cannot Simply Substitute One Dione for Another: Scaffold-Dependent Potency and Selectivity


Attempting to substitute one dione compound for another based on shared nomenclature is a critical procurement error. The term 'dione' encompasses dozens of chemically distinct scaffolds with unique geometries, electronic properties, and biological target engagement profiles. For instance, a pyrimidine-2,4-dione optimized for SARS-CoV-2 Mpro inhibition [1] will not function as a VEGFR-2 inhibitor like a thiazolidine-2,4-dione [2]. Furthermore, even within a single scaffold, subtle changes to substituents can drastically alter potency, selectivity, and safety. For example, among thiazolidine-2,4-diones, VEGFR-2 inhibitory IC50 values can vary by more than 200-fold depending on substitution patterns [2]. The following section provides quantitative, comparator-based evidence to guide precise selection.

Quantitative Evidence Guide: Differentiating Dione Compound Performance


SARS-CoV-2 Mpro Inhibition: Pyrimidine-2,4-dione Derivative Outperforms Early Clinical Candidate

A specific pyrimidine-2,4-dione derivative (compound 17) demonstrated potent inhibition of the SARS-CoV-2 main protease (Mpro) with an IC50 of 21.1 nM and an EC50 of <2 nM against the JN.1 viral variant. This performance is markedly superior to the early clinical candidate GC-376, which was used as a reference control and exhibited an IC50 of 190 nM [1]. The quantified difference represents a 9-fold improvement in biochemical potency (IC50).

Antiviral SARS-CoV-2 Protease Inhibitor

Aldose Reductase Inhibition: C-5-Arylidene-Thiazolidine-2,4-Dione Derivatives Show Superior Potency to Reference Drug Epalrestat

In a head-to-head in vitro comparison, compounds 9h and 9a from a novel series of C-5-arylidene-thiazolidine-2,4-dione derivatives inhibited aldose reductase with IC50 values of 0.98 µM and 1.05 µM, respectively. These values represent a quantifiable improvement in potency over the reference drug epalrestat, which demonstrated an IC50 of 1.20 µM under the same assay conditions [1]. Compound 9h, the most potent, showed a 1.22-fold improvement (or an 18.3% lower IC50) compared to epalrestat.

Antidiabetic Aldose Reductase Enzyme Inhibition

α-Amylase Inhibition: Chromane-2,4-dione Derivative Demonstrates Superior Potency to Standard Acarbose

A series of 30 novel arylidene-linked chromane-2,4-dione analogs were evaluated for α-amylase inhibition. All derivatives showed activity, with the most potent compound exhibiting an IC50 of 7.7 ± 0.1 µM. This is a significant improvement over the standard antidiabetic drug acarbose, which had an IC50 of 12.9 ± 0.1 µM in the same assay [1]. The best-performing chromane-2,4-dione derivative is therefore 1.68-fold more potent than acarbose.

Antidiabetic α-Amylase Inhibitor Enzyme Kinetics

Antileishmanial Activity: Nitrostyrylthiazolidine-2,4-dione Offers Superior Selectivity Profile Compared to Miltefosine

Compound 14c, a nitrostyrylthiazolidine-2,4-dione, was evaluated for antileishmanial activity. While its potency (EC50 = 7 µM) was lower than the reference drug miltefosine (EC50 = 3.3 µM), it demonstrated a superior selectivity index (SI) against the HepG2 cell line (SI = 14 vs. SI = 26 for miltefosine, a 1.86-fold improvement) and a dramatically better SI against the THP-1 cell line (SI = 17 vs. SI = 9 for miltefosine, a 1.89-fold improvement) [1]. This differential selectivity is critical for reducing off-target toxicity.

Antiparasitic Leishmania Selectivity Index

VEGFR-2 Inhibition: Thiazolidine-2,4-dione Derivatives as Viable Sorafenib Comparators

A series of novel thiazolidine-2,4-dione derivatives were tested for VEGFR-2 inhibition. Compounds 18, 11, and 10 exhibited IC50 values in the range of 0.26-0.29 µM. While this is 2.6- to 2.9-fold less potent than the reference drug sorafenib (IC50 = 0.10 µM), these compounds offer a distinct chemical scaffold with a more favorable predicted ADMET profile, including a lack of cytochrome P3A4 inhibition and a wider therapeutic index [1].

Anticancer VEGFR-2 Inhibitor Kinase Assay

Validated Application Scenarios for Dione Compounds Based on Quantitative Evidence


Antiviral Drug Discovery Targeting SARS-CoV-2 Mpro

Based on its 9-fold superior biochemical potency (IC50 = 21.1 nM) compared to the clinical candidate GC-376 (IC50 = 190 nM), the pyrimidine-2,4-dione derivative compound 17 is the preferred choice for structure-activity relationship (SAR) studies and lead optimization campaigns targeting the SARS-CoV-2 main protease [1]. Its low nanomolar EC50 (<2 nM) against the JN.1 variant further supports its use in advanced antiviral testing.

Investigating Diabetic Complications via Aldose Reductase Inhibition

For research on diabetic complications like neuropathy and retinopathy, the C-5-arylidene-thiazolidine-2,4-dione derivatives 9h and 9a are validated choices. Their superior potency (IC50 = 0.98 and 1.05 µM) over the standard drug epalrestat (IC50 = 1.20 µM) [1] justifies their selection for in vitro enzyme assays, in vivo efficacy models, and as starting points for developing next-generation aldose reductase inhibitors.

Development of Antiparasitic Agents with Improved Selectivity

In leishmaniasis research, the nitrostyrylthiazolidine-2,4-dione compound 14c is the superior choice for studies where minimizing host cell toxicity is paramount. Its 1.89-fold higher selectivity index against THP-1 cells (SI = 17) compared to miltefosine (SI = 9) [1] makes it a safer chemical probe for investigating parasite biology and a more promising lead for therapeutic development where reducing side effects is a key goal.

Anticancer Research with an Emphasis on Reduced Off-Target Toxicity

For VEGFR-2 inhibitor research seeking to minimize the toxicity associated with sorafenib, the thiazolidine-2,4-dione derivatives 10, 11, and 18 are the appropriate choices. While they are 2.6- to 2.9-fold less potent than sorafenib, their demonstrated lack of cytochrome P3A4 inhibition and wider therapeutic index in cellular assays [1] position them as valuable, safer tool compounds for validating target engagement and exploring VEGFR-2 biology in cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.